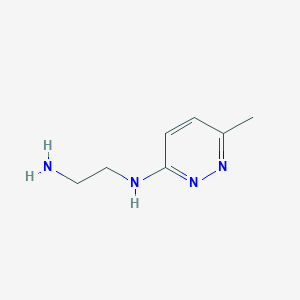

N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine

Description

N-(2-Aminoethyl)-N-(6-methylpyridazin-3-yl)amine is a pyridazine derivative featuring a 6-methyl substituent on the pyridazine ring and an aminoethyl group attached to the N3 position. The aminoethyl moiety may enhance solubility and hydrogen-bonding interactions, while the methyl group on the pyridazine ring could influence steric and electronic properties, affecting binding affinity and metabolic stability .

Properties

IUPAC Name |

N'-(6-methylpyridazin-3-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-6-2-3-7(11-10-6)9-5-4-8/h2-3H,4-5,8H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLWTVKVCSZUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 6-methylpyridazine and 2-bromoethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Procedure: The 6-methylpyridazine is reacted with 2-bromoethylamine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; often in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the aminoethyl group.

Scientific Research Applications

N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

- N-(2-Aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine (CAS: 219478-19-0) Structural Differences: Replaces the pyridazine ring with a pyridine ring bearing chloro and trifluoromethyl groups at positions 3 and 3. Molecular Weight: 239.63 g/mol (vs. ~195 g/mol for the target compound, assuming similar backbone).

- 6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine Structural Differences: Features dual chloro substituents (on pyridazine and benzyl group) instead of a methyl group. Impact: Chlorine’s electron-withdrawing nature may reduce nucleophilicity of the pyridazine ring, altering reactivity in substitution reactions. Molecular Weight: 254.12 g/mol .

- N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine Structural Differences: Substitutes pyridazine with a chloropyridine ring and uses a methylamine group instead of aminoethyl. Impact: The chloro group at position 6 may sterically hinder interactions compared to the target’s 6-methyl group. The shorter methylamine chain reduces hydrogen-bonding capacity .

Physicochemical Properties

Biological Activity

N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a pyridazine ring with a methyl substitution at the 6-position, which is crucial for its biological activity. The presence of an aminoethyl side chain enhances its solubility and potential interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 168.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The compound can modulate the activity of these targets, influencing several biochemical pathways. Specifically, it has been shown to:

- Bind to Enzymes : The compound demonstrates significant binding affinity to specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Interact with Receptors : It may serve as a ligand for various receptors, contributing to its pharmacological effects .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, showing effectiveness against various bacterial strains. For instance, it has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that it may have anticancer properties, possibly due to its ability to induce apoptosis in cancer cells or inhibit tumor growth through enzyme modulation .

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its structural features allow it to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli . These results indicate its potential as an antimicrobial agent.

- Anticancer Activity : A study reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values below 10 µM for several analogs. This suggests that modifications in the structure can enhance its anticancer efficacy.

- Neuroprotective Mechanism : Research focusing on neuroprotective effects revealed that this compound could effectively inhibit AChE activity, demonstrating potential as a therapeutic agent for Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Methylpyridazine | Methyl group on pyridazine | Antiviral, anticancer | Lacks amino side chain |

| N-(2-Aminoethyl)-1-piperidinecarboxamide | Piperidine ring | Anticancer | Different cyclic structure |

| N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide | Butyramide moiety | Anti-inflammatory | Contains butyramide group |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazine core. Key steps include:

- Coupling Reactions : Use palladium catalysts (e.g., Pd(OAc)₂) to attach the aminoethyl group to the 6-methylpyridazine moiety under inert atmospheres .

- Solvent Selection : Polar aprotic solvents like DMF or toluene are preferred for their ability to stabilize intermediates and control reaction rates .

- Amine Protection : Protect the primary amine group with Boc (tert-butoxycarbonyl) to avoid side reactions during subsequent steps, followed by deprotection under acidic conditions .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and analytical techniques is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminoethyl group (δ ~2.8–3.5 ppm for CH₂NH₂) and pyridazine aromatic protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+) .

- Elemental Analysis : Verify C, H, and N content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors) .

- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic optimization strategies include:

- Catalyst Screening : Compare Pd(OAc)₂, CuI, and Ni catalysts in cross-coupling steps to maximize efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80°C, 30 min) .

- Solvent-Free Conditions : Explore mechanochemical grinding for eco-friendly synthesis .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : SAR studies require:

- Substituent Variation : Modify the pyridazine methyl group (e.g., replace with Cl, CF₃) and aminoethyl chain length .

- Bioisosteric Replacement : Substitute pyridazine with triazine or pyrimidine rings to assess tolerance .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .

Q. How should researchers resolve contradictions in catalytic efficiency data across studies?

- Methodological Answer : Address discrepancies via:

- Control Experiments : Replicate reactions with identical catalysts, solvents, and temperatures .

- Kinetic Studies : Measure turnover frequency (TOF) under standardized conditions .

- Advanced Characterization : Use X-ray photoelectron spectroscopy (XPS) to detect catalyst poisoning or oxidation .

Q. What methods assess the thermal stability and degradation pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >300°C indicates high thermal stability) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products under accelerated aging conditions .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes/receptors .

- Molecular Dynamics Simulations : Predict binding modes and residence times in silico .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.